molecular formula C8H16ClN B1403189 Spiro[2.5]octan-5-amine hydrochloride CAS No. 1228449-89-5

Spiro[2.5]octan-5-amine hydrochloride

Cat. No. B1403189
CAS RN: 1228449-89-5
M. Wt: 161.67 g/mol
InChI Key: JKARISDTSFCQGS-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-amine hydrochloride is a chemical compound with the CAS Number: 1228449-89-5 . It has a molecular weight of 161.67 .


Molecular Structure Analysis

The IUPAC name for this compound is spiro [2.5]oct-5-ylamine hydrochloride . The InChI code is 1S/C8H15N.ClH/c9-7-2-1-3-8 (6-7)4-5-8;/h7H,1-6,9H2;1H .

Scientific Research Applications

Organic Synthesis

In organic chemistry, Spiro[2.5]octan-5-amine hydrochloride can be utilized in the stereoselective synthesis of spirocyclic compounds. These structures are valuable in medicinal chemistry and as intermediates in total synthesis. The compound’s ability to form highly 3-dimensional structures makes it useful for creating novel entities with potential medicinal properties .

Chemical Research

This compound is also significant in chemical research, where it can be used to study reaction mechanisms and develop new synthetic pathways. Its stability and reactivity make it suitable for use as a standard or reagent in various chemical analyses .

Material Science

In material science, Spiro[2.5]octan-5-amine hydrochloride could be explored for the design of new materials. Its molecular structure may contribute to the development of materials with unique properties, such as enhanced durability or specific interaction with other substances .

Analytical Chemistry

As a compound with a defined structure and known purity, Spiro[2.5]octan-5-amine hydrochloride can be used as a reference material in analytical chemistry. It can help in the calibration of instruments and serve as a standard for quantifying the presence of other substances in a sample .

Life Sciences

Lastly, in life sciences, this compound can be a part of studies aimed at understanding life processes at the molecular level. It could be used in assays to investigate cellular responses to new compounds or in the development of diagnostic tools .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[2.5]octan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-2-1-3-8(6-7)4-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARISDTSFCQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octan-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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